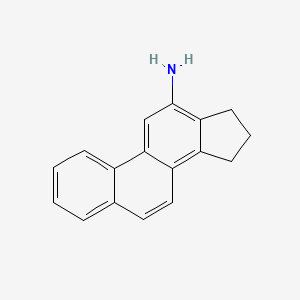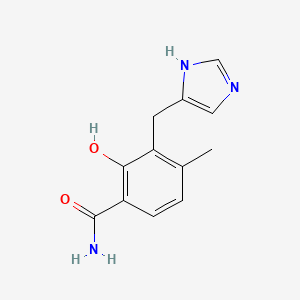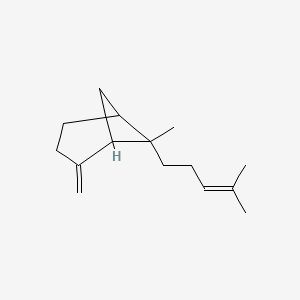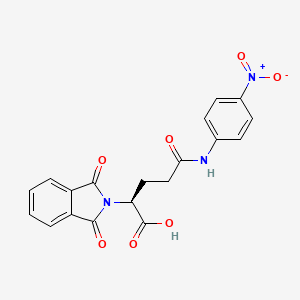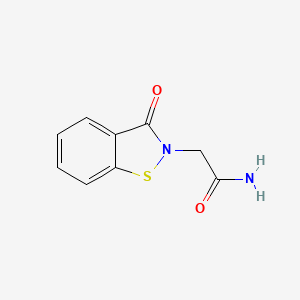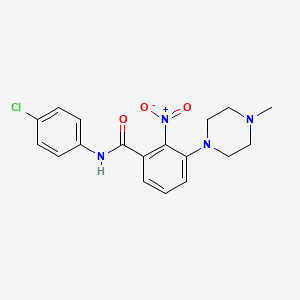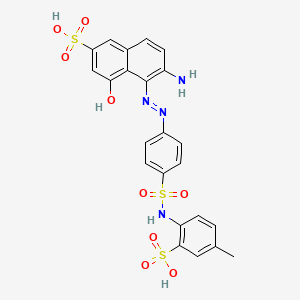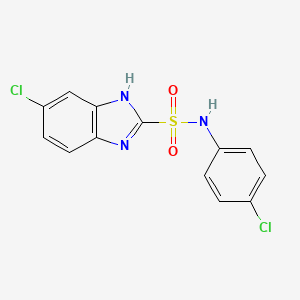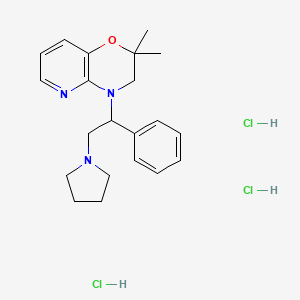
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-,trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-,trihydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, oxazine, and pyrrolidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-,trihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and oxazine rings, followed by the introduction of the phenyl and pyrrolidinyl groups. The final step involves the formation of the trihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-,trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Aplicaciones Científicas De Investigación
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-,trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-,trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: A related compound with similar structural features.
3,5-Dicarbethoxy-2,6-dimethyl-1,4-dihydropyridine: Another compound with a similar core structure but different functional groups.
Uniqueness
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-,trihydrochloride is unique due to its combination of pyridine, oxazine, and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88810-17-7 |
|---|---|
Fórmula molecular |
C21H30Cl3N3O |
Peso molecular |
446.8 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)-3H-pyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C21H27N3O.3ClH/c1-21(2)16-24(20-19(25-21)11-8-12-22-20)18(15-23-13-6-7-14-23)17-9-4-3-5-10-17;;;/h3-5,8-12,18H,6-7,13-16H2,1-2H3;3*1H |
Clave InChI |
QXRQJFIXJALPTO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C2=C(O1)C=CC=N2)C(CN3CCCC3)C4=CC=CC=C4)C.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




